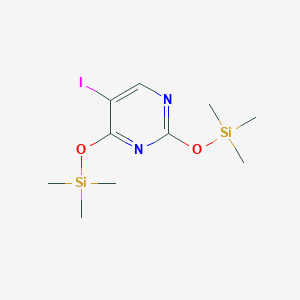
5-Iodouracil, TMS
Descripción general
Descripción
5-Iodouracil, TMS (trimethylsilyl) is a derivative of uracil, a pyrimidine nucleobase found in RNA. The compound has the molecular formula C10H19IN2O2Si2 and a molecular weight of 382.3455 . It is characterized by the presence of an iodine atom at the 5-position of the uracil ring and trimethylsilyl groups attached to the oxygen atoms. This modification enhances its chemical properties, making it useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodouracil, TMS typically involves the iodination of uracil followed by silylation. One common method is the reaction of 5-iodouracil with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodouracil, TMS undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as selenocyanate, to form compounds like 5-selenocyanatouracil.
Photochemical Reactions: The compound can undergo photoinduced C-I bond homolysis, making it useful in studying DNA-protein interactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium selenocyanate and other nucleophiles.
Photochemical Reactions: These reactions are performed using UV light sources, such as helium cadmium lasers emitting at 325 nm.
Major Products Formed
Substitution Reactions: Products include various substituted uracils, such as 5-selenocyanatouracil.
Photochemical Reactions: The major products are radicals formed by the homolysis of the C-I bond.
Aplicaciones Científicas De Investigación
5-Iodouracil, TMS has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other halogenated uracils and their derivatives.
Medicine: Derivatives of 5-iodouracil have shown potential as antiviral and anticancer agents.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Iodouracil, TMS involves its incorporation into nucleic acids, where it acts as a UV-sensitive chromophore. Upon exposure to UV light, the compound undergoes photochemical reactions, leading to the formation of radicals that can crosslink with nearby proteins or nucleic acids . This property makes it useful for studying DNA-protein interactions and the structural dynamics of nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A well-known anticancer drug with a fluorine atom at the 5-position.
5-Bromouracil: Used in similar applications as 5-iodouracil but with a bromine atom.
5-Selenocyanatouracil: A derivative formed by substituting the iodine atom with a selenocyanate group.
Uniqueness
5-Iodouracil, TMS is unique due to its high efficiency in photocrosslinking reactions compared to other halogenated uracils. The presence of the iodine atom allows for selective excitation at longer wavelengths, resulting in higher crosslinking yields . This makes it particularly valuable in studying complex biological systems.
Propiedades
IUPAC Name |
(5-iodo-2-trimethylsilyloxypyrimidin-4-yl)oxy-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19IN2O2Si2/c1-16(2,3)14-9-8(11)7-12-10(13-9)15-17(4,5)6/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSFYGJEXZRHMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=NC(=NC=C1I)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19IN2O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336084 | |
| Record name | 5-Iodouracil, TMS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38953-72-9 | |
| Record name | 5-Iodo-2,4-bis[(trimethylsilyl)oxy]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38953-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodouracil, TMS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[2-(diethylamino)ethoxy]benzoate](/img/structure/B1616682.png)












